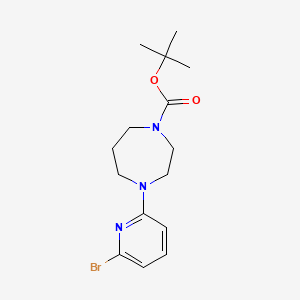

tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate

CAS No.: 1152093-60-1

Cat. No.: VC3313817

Molecular Formula: C15H22BrN3O2

Molecular Weight: 356.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1152093-60-1 |

|---|---|

| Molecular Formula | C15H22BrN3O2 |

| Molecular Weight | 356.26 g/mol |

| IUPAC Name | tert-butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate |

| Standard InChI | InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-9-5-8-18(10-11-19)13-7-4-6-12(16)17-13/h4,6-7H,5,8-11H2,1-3H3 |

| Standard InChI Key | WTJNRJLORZEVNB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC(=CC=C2)Br |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC(=CC=C2)Br |

Introduction

Chemical Identity and Nomenclature

tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate is identified by CAS Registry Number 1152093-60-1 . The compound has a molecular formula of C15H22BrN3O2 and a molecular weight of 356.26 g/mol. Structurally, it consists of a 1,4-diazepane ring system with a tert-butyloxycarbonyl (Boc) protecting group and a 6-bromopyridin-2-yl substituent.

For chemical database purposes, the compound is characterized by its Standard InChI notation: InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-9-5-8-18(10-11-19)13-7-4-6-12(16)17-13/h4,6-7H,5,8-11H2,1-3H3. Its Standard InChIKey is WTJNRJLORZEVNB-UHFFFAOYSA-N, providing a fixed-length identifier for easier database searching and web indexing.

Molecular Representation

The compound can be represented by its SMILES notation: CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC(=CC=C2)Br. This notation encodes the complete structural information of the molecule in a linear format, facilitating computational analysis and structural comparisons.

Physical and Chemical Properties

Understanding the physical and chemical properties of tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate is essential for its appropriate handling and application in research settings. Based on available data, the compound exhibits the following properties:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H22BrN3O2 | |

| Molecular Weight | 356.26 g/mol | |

| Boiling Point | 458.6±45.0 °C | |

| Storage Condition | Room Temperature | |

| PubChem Compound ID | 70700340 |

The compound contains several key functional groups that contribute to its chemical behavior and potential reactivity, including a pyridine ring with a bromine substituent at the 6-position, a seven-membered 1,4-diazepane ring, and a carbamate (Boc) protecting group. Each of these structural features plays a significant role in its chemical interactions and applications in synthetic chemistry.

Structure and Molecular Composition

tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate features a complex heterocyclic structure that contributes to its utility in pharmaceutical research. The core structure consists of a 1,4-diazepane ring (a seven-membered ring containing two nitrogen atoms) with a 6-bromopyridin-2-yl group attached to one of the nitrogen atoms. The other nitrogen atom is protected with a tert-butyloxycarbonyl (Boc) group.

The bromine atom at the 6-position of the pyridine ring serves as an important reactive site, making this compound valuable for further synthetic modifications. The presence of the Boc protecting group on one of the nitrogen atoms in the diazepane ring provides a means for selective reactivity, as this group can be removed under specific conditions to generate a secondary amine for subsequent functionalization.

Research Applications

tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate has several significant research applications, particularly in the fields of medicinal chemistry and pharmaceutical development.

Pharmaceutical Chemistry

The compound is primarily used in research for its potential applications in pharmaceutical chemistry, particularly in the synthesis of active pharmaceutical ingredients (APIs). Its heterocyclic structure makes it an attractive intermediate in the development of complex drug molecules, where the diazepane ring and pyridine moiety can contribute to specific binding interactions with biological targets.

Building Block for Complex Molecules

| Supplier | Package Size | Price (USD) |

|---|---|---|

| Acmec | 100.00 mg | 36.57 |

| Acmec | 250.00 mg | 62.14 |

| Acmec | 1.00 g | 167.71 |

| Picasso-e | 100.00 mg | 80.14 |

| Picasso-e | 250.00 mg | 135.86 |

| Picasso-e | 1.00 g | 366.86 |

This pricing information indicates that researchers should carefully compare suppliers when purchasing this compound, as prices can vary significantly for the same quantity .

Comparison with Similar Compounds

tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate belongs to a family of heterocyclic compounds that share structural similarities but differ in specific functional groups or ring systems. Understanding these related compounds helps to contextualize its chemical behavior and potential applications.

Comparison with tert-Butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate

tert-Butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate (CAS: 622387-27-3) differs from our compound of interest in two significant aspects :

-

It contains a six-membered piperidine ring instead of a seven-membered 1,4-diazepane ring

-

The bromine substituent is at the 5-position of the pyridine ring rather than the 6-position

These structural differences likely result in altered reactivity patterns and potentially different biological activity profiles.

Comparison with tert-Butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate

Another related compound is tert-Butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate (CAS: 331767-56-7), which features a piperazine ring instead of a 1,4-diazepane ring . Piperazine is a six-membered ring with two nitrogen atoms, whereas 1,4-diazepane is a seven-membered ring with two nitrogen atoms. This difference in ring size affects the molecular geometry and potentially the biological activity of the compound.

| Compound | Ring System | Pyridine Substitution | Molecular Formula |

|---|---|---|---|

| tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate | 1,4-diazepane (7-membered) | 6-bromo | C15H22BrN3O2 |

| tert-Butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate | Piperidine (6-membered) | 5-bromo | C15H21BrN2O2 |

| tert-Butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | Piperazine (6-membered) | 6-bromo | C14H20BrN3O2 |

These structural differences, although subtle, can significantly impact the compounds' chemical reactivity, biological activity, and pharmaceutical applications, making each unique in its potential research utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume